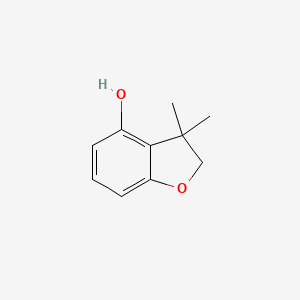

3,3-Dimethyl-2,3-dihydrobenzofuran-4-ol

Description

3,3-Dimethyl-2,3-dihydrobenzofuran-4-ol (C₁₀H₁₂O₂; molecular weight: 164.20 g/mol) is a substituted dihydrobenzofuran derivative characterized by two methyl groups at the 3-position of the fused bicyclic system and a hydroxyl group at the 4-position. Its structure combines the rigidity of the benzofuran scaffold with the steric and electronic effects of the methyl and hydroxyl substituents, which influence its reactivity and physical properties.

Properties

IUPAC Name |

3,3-dimethyl-2H-1-benzofuran-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-10(2)6-12-8-5-3-4-7(11)9(8)10/h3-5,11H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWTWTAMCFPVEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=CC=CC(=C21)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70725435 | |

| Record name | 3,3-Dimethyl-2,3-dihydro-1-benzofuran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232362-02-5 | |

| Record name | 3,3-Dimethyl-2,3-dihydro-1-benzofuran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-2,3-dihydrobenzofuran-4-ol can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. This method typically involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another strategy includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as the use of palladium or copper catalysts, can also facilitate the cyclization of aryl acetylenes to form the dihydrobenzofuran ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the selection of appropriate solvents and catalysts is crucial to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-2,3-dihydrobenzofuran-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxyl group at the 4-position makes it susceptible to oxidation, leading to the formation of quinones or other oxidized derivatives . Reduction reactions can target the furan ring, resulting in the formation of dihydrobenzofuran derivatives .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions . Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions . Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Oxidation reactions typically yield quinones or other oxidized derivatives, while reduction reactions produce dihydrobenzofuran derivatives . Substitution reactions can lead to the formation of halogenated or alkylated benzofuran compounds .

Scientific Research Applications

3,3-Dimethyl-2,3-dihydrobenzofuran-4-ol has a wide range of scientific research applications due to its unique chemical structure and biological activities. In medicinal chemistry, benzofuran derivatives are investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents . The compound’s ability to interact with various biological targets makes it a valuable scaffold for drug discovery and development .

In the field of materials science, this compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence . Additionally, its derivatives may find applications in the development of organic semiconductors and optoelectronic devices .

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2,3-dihydrobenzofuran-4-ol involves its interaction with specific molecular targets and pathways within biological systems. The hydroxyl group at the 4-position allows the compound to form hydrogen bonds with target proteins or enzymes, potentially inhibiting their activity . The presence of the dihydrobenzofuran ring can also facilitate interactions with hydrophobic pockets in target molecules, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Dihydrobenzofuran Derivatives

Key Research Findings

Steric and Electronic Effects :

- The 3,3-dimethyl substitution in the target compound introduces steric hindrance, reducing rotational freedom compared to analogs like the propenyl-substituted derivative in . This rigidity may limit its reactivity in certain coupling reactions.

- The hydroxyl group at position 4 enhances polarity relative to LAPPAOL A (), which contains methoxy groups. This difference impacts solubility and bioavailability .

Biphenyl-substituted derivative (): The biphenyl group increases lipophilicity, making it suitable for hydrophobic material matrices or drug delivery systems . Amino-substituted analog (): The presence of an amino group introduces basicity, enabling salt formation and enhancing pharmaceutical applicability .

Synthesis Challenges : The discontinuation of this compound () contrasts with the commercial availability of simpler analogs, implying that its synthesis may involve multi-step routes or unstable intermediates .

Biological Activity

3,3-Dimethyl-2,3-dihydrobenzofuran-4-ol is a compound belonging to the benzofuran family, known for its diverse biological activities and potential therapeutic applications. This compound exhibits significant promise in medicinal chemistry due to its unique structural features, including a hydroxyl group that enhances its reactivity and solubility.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a benzofuran core with dimethyl substitutions at the 3-position and a hydroxyl group at the 4-position, contributing to its biological activity.

Antimicrobial Properties

Research indicates that compounds within the benzofuran family, including this compound, have demonstrated antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, derivatives of benzofuran have been identified as inhibitors of microsomal prostaglandin E2 synthase (mPGES)-1, which is involved in cancer progression and inflammation. The interaction of this compound with mPGES-1 has been linked to reduced tumor growth in preclinical models .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound is attributed to its ability to modulate inflammatory pathways. The presence of the hydroxyl group allows for hydrogen bonding with target proteins, potentially inhibiting their activity and reducing inflammation .

The mechanism of action involves interaction with specific molecular targets within biological systems. The hydroxyl group at the 4-position facilitates hydrogen bonding with proteins or enzymes, which may lead to inhibition or modulation of their functions. This mechanism is crucial for understanding how this compound exerts its biological effects.

Comparative Biological Activity Table

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, anticancer, anti-inflammatory | Inhibition of mPGES-1; protein interaction |

| 5-Chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran | Anti-inflammatory | Modulation of inflammatory pathways |

| 5-Chloro-3,3-dimethyl-2,3-dihydrobenzofuran | Antitumor | Interaction with serotonin receptors |

Case Study: Inhibition of mPGES-1

A study conducted on various benzofuran derivatives highlighted the potential of this compound as a lead compound in developing mPGES-1 inhibitors. The study utilized molecular docking techniques combined with biochemical assays to demonstrate that modifications in the benzofuran structure could enhance binding affinity and selectivity towards mPGES-1 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.